molecular formula C7H5ClO4 B15330435 Methyl 3-chloro-2-oxo-2H-pyran-5-carboxylate

Methyl 3-chloro-2-oxo-2H-pyran-5-carboxylate

Cat. No.: B15330435
M. Wt: 188.56 g/mol
InChI Key: JLVFCWWQXRUZPU-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-oxo-2H-pyran-5-carboxylate is a chemical compound belonging to the class of pyran derivatives. It features a chloro group at the 3-position and a carboxylate ester group at the 5-position of the pyran ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as pyran-2-one and chloroacetic acid.

  • Reaction Conditions: The reaction involves the chlorination of pyran-2-one followed by esterification with methanol under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to optimize yield and purity. Continuous flow chemistry techniques may also be employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Chloro-substituted pyran derivatives and other functionalized pyrans.

Scientific Research Applications

Methyl 3-chloro-2-oxo-2H-pyran-5-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-chloro-2-oxo-2H-pyran-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic processes.

Comparison with Similar Compounds

  • Methyl 2-oxo-2H-pyran-5-carboxylate: Lacks the chloro group, resulting in different reactivity and biological activity.

  • Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior.

  • Methyl 3-chloro-2H-pyran-5-carboxylate: Similar to the target compound but without the keto group, affecting its reactivity and applications.

Uniqueness: Methyl 3-chloro-2-oxo-2H-pyran-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H5ClO4

Molecular Weight

188.56 g/mol

IUPAC Name

methyl 5-chloro-6-oxopyran-3-carboxylate

InChI

InChI=1S/C7H5ClO4/c1-11-6(9)4-2-5(8)7(10)12-3-4/h2-3H,1H3

InChI Key

JLVFCWWQXRUZPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=O)C(=C1)Cl

Origin of Product

United States

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